4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Overview
Description
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate is a chemical compound known for its effectiveness as a coupling agent in peptide synthesis. This compound is particularly valued for its ability to facilitate the formation of amide bonds, making it a useful reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(4,6-Dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate, also known as DMTMM, is carboxylic acids in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds .
Mode of Action
DMTMM activates carboxylic acids in peptide synthesis . It forms an activated ester intermediate with the carboxylic acid, which then reacts with an amine to form the desired amide . This process is rapid and selective, making DMTMM an effective coupling agent .
Biochemical Pathways
DMTMM is involved in the biochemical pathway of peptide synthesis . It facilitates the formation of peptide bonds, which are crucial in the creation of peptides and proteins. These molecules play a variety of roles in biological systems, including acting as enzymes, hormones, and structural components of cells .
Result of Action
The result of DMTMM’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . These molecules can have a wide range of biological effects, depending on their specific structures and functions.
Action Environment
The action of DMTMM is influenced by various environmental factors. For instance, the reaction proceeds rapidly at room temperature . Moreover, the reaction is performed in a solvent, such as THF (Tetrahydrofuran), which can affect the reaction’s rate and yield . , can also influence its efficacy as a coupling agent .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides
Cellular Effects
Its primary known function is in the synthesis of peptides , which can influence various cellular processes depending on the specific peptides being synthesized.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves facilitating the coupling of amino acids to form peptides
Preparation Methods
The synthesis of 4-(4,6-dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate involves the reaction of 2-chloro-4,6-dimethoxy[1,3,5]triazine with N-methylmorpholine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and proceeds rapidly at room temperature . The resulting product is then purified and isolated as a hydrate form.
Chemical Reactions Analysis
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate primarily undergoes substitution reactions. It is commonly used in the activation of carboxylic acids to form amides. The reaction conditions often involve the use of THF as a solvent and N-Fmoc amino acids as substrates . The major products formed from these reactions are amides, which are essential in peptide synthesis.
Scientific Research Applications
This compound has several scientific research applications, particularly in the field of peptide synthesis. It serves as an economical alternative to other coupling agents like PyBOP, providing comparable yields and purity of the synthesized peptides . Additionally, it has been used in the synthesis of glycosides, where it acts as a dehydrative condensing agent . Its versatility and efficiency make it a valuable reagent in both academic and industrial research settings.
Comparison with Similar Compounds
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate is often compared to other coupling agents such as PyBOP and HATU. Unlike PyBOP, which is more expensive, this compound offers a cost-effective alternative without compromising on the efficiency and yield of the peptide synthesis . Similar compounds include 2-chloro-4,6-dimethoxy[1,3,5]triazine and other triazine-based coupling agents, which share similar reactivity and applications .
Properties
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUXEDAPIKMDE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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